Paéonol

Vue d'ensemble

Description

Applications De Recherche Scientifique

Paeonol has a wide range of scientific research applications:

Chemistry: Paeonol is used as a starting material for the synthesis of various organic compounds.

Biology: It has been studied for its effects on cellular processes and signaling pathways.

Medicine: Paeonol exhibits anti-inflammatory, antitumor, and neuroprotective properties, making it a potential therapeutic agent for conditions such as Alzheimer’s disease and cardiovascular diseases

Mécanisme D'action

Target of Action

Paeonol, a bioactive compound derived from natural plants like Moutan Cortex , has been shown to interact with several targets. These include the T-LAK cell-derived protein kinase (TOPK) , mitogen-activated protein kinase (MAPKs), extracellular regulated protein kinase (ERK), p38 signaling pathway , and epidermal growth factor receptor 2 (ERBB2) . It also acts on miR-126 and miR-106a-5p . These targets play crucial roles in various biological processes, including inflammation, cell growth, proliferation, apoptosis, and lipid metabolism .

Mode of Action

Paeonol interacts with its targets to exert its therapeutic effects. For instance, it alleviates solar ultraviolet (SUV)-induced skin inflammation by acting on TOPK . It also inhibits the growth and proliferation of gastric cancer cells and promotes their apoptosis, possibly through its interaction with ERBB2 . Furthermore, paeonol can prevent atherosclerosis by acting on miR-126 to reduce the formation of low-density lipoprotein . It also inhibits the expression of miR-106a-5p and negatively regulates PTEN expression, exerting a proapoptotic effect .

Biochemical Pathways

Paeonol affects several biochemical pathways. The MAPKs/ERK/p38 signaling pathway is an important pathway used by paeonol to alleviate specific dermatitis . It also modulates multiple signaling pathways, such as the PI3K/AKT and NF-κB signaling pathways . These pathways are involved in various biological processes, including inflammation, cell proliferation, apoptosis, and lipid metabolism .

Pharmacokinetics

It’s worth noting that paeonol is a natural active compound derived from the root bark of the medicinal plant paeonia suffruticosa , which suggests that it might be well-absorbed and distributed in the body. More research is needed to fully understand the ADME properties of paeonol.

Result of Action

Paeonol has a wide range of biological effects. It has anti-inflammatory and antitumor effects , and it positively influences cardiovascular and neurodegenerative diseases . Paeonol has been shown to alleviate SUV-induced skin inflammation , inhibit the growth and proliferation of gastric cancer cells, promote their apoptosis , and prevent atherosclerosis . It can also improve neurodegenerative diseases such as Alzheimer’s disease and depression by reducing reactive oxygen species (ROS) level, thereby playing a neuroprotective role .

Action Environment

The action of paeonol can be influenced by environmental factors. For instance, solar ultraviolet (SUV) light can induce skin inflammation, which paeonol can alleviate . More research is needed to fully understand how environmental factors influence the action of paeonol.

Analyse Biochimique

Biochemical Properties

Paeonol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Paeonol has been shown to inhibit the activity of histone deacetylases (HDACs), particularly HDAC3, which is involved in the regulation of gene expression . Additionally, Paeonol interacts with mitogen-activated protein kinases (MAPKs) and extracellular regulated protein kinases (ERK), influencing inflammatory responses . These interactions highlight the compound’s potential in modulating biochemical pathways related to inflammation and cellular stress responses.

Cellular Effects

Paeonol exerts various effects on different cell types and cellular processes. It has been observed to inhibit the proliferation of cancer cells, such as gastric cancer cells, by promoting apoptosis . Paeonol also influences cell signaling pathways, including the MAPK/ERK/p38 pathway, which plays a crucial role in cellular responses to stress and inflammation . Furthermore, Paeonol affects gene expression by modulating the activity of transcription factors and enzymes involved in epigenetic regulation . These cellular effects underscore the compound’s potential in therapeutic applications for cancer and inflammatory diseases.

Molecular Mechanism

The molecular mechanism of Paeonol involves several key interactions at the molecular level. Paeonol binds to and inhibits HDAC3, leading to changes in gene expression by altering the acetylation status of histones . This inhibition results in the suppression of pro-inflammatory cytokines and other inflammatory mediators. Additionally, Paeonol modulates the activity of MAPKs and ERK, which are involved in the regulation of cellular responses to external stimuli . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer properties.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Paeonol have been studied over various time periods. Paeonol is rapidly absorbed and metabolized, with its effects observed within minutes of administration . Its pharmacokinetic properties indicate a rapid clearance from the body, which may limit its long-term efficacy . Despite this, Paeonol has shown sustained anti-inflammatory and antioxidant effects in vitro and in vivo, suggesting its potential for short-term therapeutic applications .

Dosage Effects in Animal Models

The effects of Paeonol vary with different dosages in animal models. Studies have shown that Paeonol exhibits dose-dependent effects on inflammation and oxidative stress . At lower doses, Paeonol effectively reduces inflammatory markers and oxidative damage. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Paeonol is involved in several metabolic pathways, including those related to lipid metabolism and glucose regulation. It has been shown to modulate the activity of enzymes involved in lipid metabolism, such as lipoprotein lipase and acetyl-CoA carboxylase . Additionally, Paeonol influences glucose uptake and insulin sensitivity, making it a potential candidate for managing metabolic disorders . These metabolic effects are mediated through interactions with key signaling molecules and transcription factors.

Transport and Distribution

Paeonol is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed and distributed to major organs, including the liver, kidneys, and heart . Paeonol can cross the blood-brain barrier, although its concentration in the brain decreases rapidly after administration . The compound is primarily excreted through the urine, with minimal accumulation in tissues . These pharmacokinetic properties are crucial for understanding its therapeutic potential and safety profile.

Subcellular Localization

The subcellular localization of Paeonol plays a significant role in its activity and function. Paeonol has been shown to influence the nucleocytoplasmic transportation of high mobility group box 1 (HMGB1) by regulating the activity of HDAC3 . This regulation affects the localization and secretion of HMGB1, a key mediator of inflammation. Additionally, Paeonol’s interactions with other cellular components, such as mitochondria and the endoplasmic reticulum, contribute to its diverse biological effects . Understanding the subcellular localization of Paeonol is essential for elucidating its mechanisms of action and therapeutic potential.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le paéonol peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction de la 2-hydroxy-4-méthoxybenzaldéhyde avec l'anhydride acétique en présence d'un catalyseur tel que l'acide sulfurique . La réaction se produit généralement sous reflux, et le produit est purifié par recristallisation.

Méthodes de production industrielle

Dans les milieux industriels, le this compound est souvent extrait de sources naturelles telles que l'écorce de la racine de Paeonia suffruticosa . Le processus d'extraction implique une extraction par solvant suivie d'étapes de purification telles que la chromatographie pour isoler le this compound sous sa forme pure .

Analyse Des Réactions Chimiques

Types de réactions

Le paéonol subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former des quinones correspondantes dans des conditions spécifiques.

Réduction : La réduction du this compound peut produire des dérivés d'hydroxyacetophénone.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les agents réducteurs tels que le borohydrure de sodium sont utilisés pour la réduction du this compound.

Substitution : Les réactions de substitution aromatique électrophile utilisent souvent des réactifs comme le brome ou l'acide nitrique.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les quinones, les dérivés d'hydroxyacetophénone et les composés aromatiques substitués .

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique :

Chimie : Le this compound est utilisé comme matière première pour la synthèse de divers composés organiques.

Biologie : Il a été étudié pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Le this compound présente des propriétés anti-inflammatoires, antitumorales et neuroprotectrices, ce qui en fait un agent thérapeutique potentiel pour des affections telles que la maladie d'Alzheimer et les maladies cardiovasculaires

Mécanisme d'action

Le this compound exerce ses effets par le biais de diverses cibles et voies moléculaires :

Anti-inflammatoire : Le this compound inhibe la production de cytokines et de médiateurs pro-inflammatoires tels que l'histamine et le facteur de nécrose tumorale alpha (TNF-α).

Neuroprotecteur : Le this compound réduit le stress oxydatif et l'inflammation dans le cerveau, protégeant contre les maladies neurodégénératives.

Comparaison Avec Des Composés Similaires

Le paéonol est similaire à d'autres composés phénoliques tels que :

Hydroxyacetophénone : Partage des similitudes structurelles mais n'a pas le groupe méthoxy présent dans le this compound.

Vanilline : Contient un groupe méthoxy mais diffère par la position du groupe hydroxyle sur le cycle aromatique.

Eugénol : Structure similaire, mais contient un groupe allyle au lieu d'un groupe acétyle.

Le this compound est unique en raison de sa combinaison spécifique de groupes hydroxyle et méthoxy, qui contribuent à ses activités biologiques et sa réactivité chimique distinctes .

Propriétés

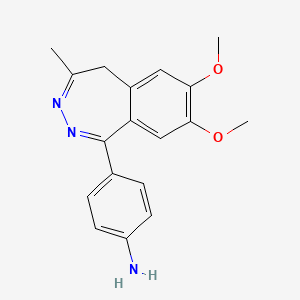

IUPAC Name |

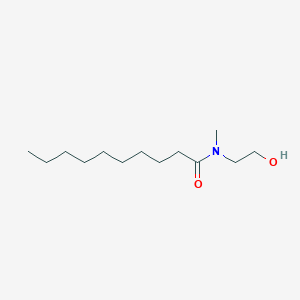

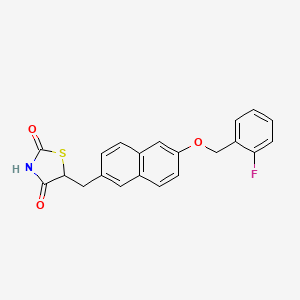

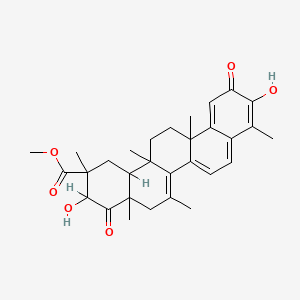

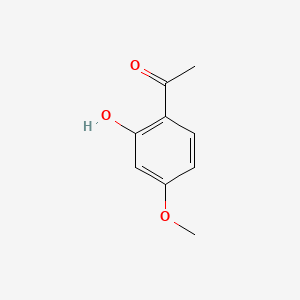

1-(2-hydroxy-4-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6(10)8-4-3-7(12-2)5-9(8)11/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UILPJVPSNHJFIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | paeonol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Paeonol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022059 | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.000683 [mmHg] | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11474 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

552-41-0 | |

| Record name | Paeonol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=552-41-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Paeonol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Paeonol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16830 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PAEONOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401442 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2'-Hydroxy-4'-methoxyacetophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2'-hydroxy-4'-methoxyacetophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PAEONOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R834EPI82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does paeonol exert its anti-inflammatory effects?

A1: Paeonol has been shown to attenuate inflammation through multiple pathways. It inhibits the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). [, , , ] These cytokines play crucial roles in the inflammatory cascade, and their suppression contributes to the anti-inflammatory effects of paeonol. Additionally, paeonol can activate anti-inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes like heme oxygenase 1 (HO-1). []

Q2: What is the role of paeonol in regulating cholesterol metabolism?

A2: Paeonol demonstrates beneficial effects on cholesterol metabolism by promoting cholesterol efflux from macrophages, a key process in preventing atherosclerosis. [] It achieves this by upregulating the expression of ATP-binding membrane cassette transporter A1 (ABCA1), a protein responsible for transporting cholesterol out of cells. [, ] Paeonol also downregulates the cluster of differentiation 36 (CD36), a scavenger receptor involved in the uptake of oxidized low-density lipoprotein (ox-LDL) by macrophages, further contributing to its anti-atherosclerotic potential. []

Q3: How does paeonol impact cancer cells?

A3: Paeonol has shown promising anti-cancer effects across various cancer cell lines. It inhibits cell proliferation, induces apoptosis, and suppresses metastasis. [, , , , ] These effects are mediated through modulation of various signaling pathways, including the Wnt/β-catenin pathway, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, and signal transducer and activator of transcription 3 (STAT3) pathway. [, , , , ]

Q4: Can you elaborate on the role of paeonol in neuroprotection?

A4: Paeonol displays neuroprotective effects in various models of neuronal injury. It protects neurons from oxidative stress and inflammation, key factors contributing to neurodegeneration. [, , ] Paeonol achieves this by scavenging reactive oxygen species (ROS), inhibiting pro-inflammatory cytokine production, and modulating signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. [, , ] These actions contribute to its potential as a therapeutic agent for neurodegenerative diseases.

Q5: What is the molecular formula and weight of paeonol?

A5: The molecular formula of paeonol is C9H10O3, and its molecular weight is 166.17 g/mol.

Q6: Is there any spectroscopic data available for paeonol?

A6: Yes, paeonol has been extensively characterized using various spectroscopic techniques. Its structure is confirmed by 1H NMR, HRMS, and MS analyses. [] The presence of specific functional groups, such as phenolic hydroxyl and carbonyl groups, are evident from its infrared (IR) spectrum. []

Q7: What is known about the absorption and metabolism of paeonol?

A7: Studies show that paeonol is absorbed following oral administration, but its bioavailability can be limited. [] Research using in situ single-pass intestinal perfusion and Caco-2 cell monolayer models indicates that paeonol is passively transported and absorbed, and it is a substrate of P-glycoprotein (P-gp), multidrug resistance protein 2 (MRP2), and breast cancer resistance protein (BCRP) efflux transporters. [] This suggests that efflux transporters might play a role in limiting its oral bioavailability. Paeonol is metabolized in the liver, primarily by cytochrome P450 enzymes, particularly CYP3A. []

Q8: Has the efficacy of paeonol been demonstrated in preclinical models?

A8: Yes, paeonol has shown promising efficacy in various in vitro and in vivo models. For instance, paeonol reduced atherosclerotic lesions in apolipoprotein E-deficient (apoE−/−) mice. [, ] It also attenuated ulcerative lesions in a rat model of indomethacin-induced gastric ulcer. [] Moreover, paeonol protected against myocardial ischemia/reperfusion-induced injury in rats, improving cardiac function and reducing infarct size. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.